2-(4-(Methylthio)phenyl)pyrrolidine
Description
The study of 2-(4-(Methylthio)phenyl)pyrrolidine is situated at the confluence of several key areas in medicinal chemistry, including the well-established importance of the pyrrolidine (B122466) scaffold and the growing recognition of sulfur's role in bioactive molecules.
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a highly valued scaffold in the design of new drugs. nih.govnih.govnih.gov Its prevalence in numerous natural products, such as alkaloids, and in a wide array of synthetic pharmaceuticals underscores its versatility. nih.govfrontiersin.org The significance of the pyrrolidine moiety stems from several key characteristics:
Three-Dimensional Structure: Unlike flat aromatic rings, the saturated pyrrolidine ring is non-planar, allowing for a more effective exploration of three-dimensional pharmacophore space. This "pseudorotation" of the ring provides a level of conformational flexibility that can be crucial for optimal binding to biological targets. nih.gov
Stereochemistry: The carbon atoms in the pyrrolidine ring can be chiral centers, leading to the existence of different stereoisomers. The spatial orientation of substituents on the ring can dramatically influence the biological profile of a drug candidate due to the enantioselective nature of proteins and other biological macromolecules. nih.gov
Physicochemical Properties: The nitrogen atom within the pyrrolidine ring imparts basicity and can act as a hydrogen bond acceptor, influencing the compound's solubility, membrane permeability, and interactions with target proteins. nih.gov
The pyrrolidine core is a constituent of a diverse range of FDA-approved drugs, highlighting its therapeutic importance across various disease areas, including antiviral, antibacterial, anticancer, and central nervous system disorders. nih.govontosight.ai
Sulfur-containing functional groups are recognized as "privileged" motifs in medicinal chemistry, appearing in a wide variety of pharmacologically active substances and natural products. capes.gov.brnih.gov The thioether linkage (C-S-C), as seen in this compound, is one such functionality that can significantly impact a molecule's biological activity. The importance of sulfur in drug design can be attributed to several factors:
Modulation of Physicochemical Properties: The inclusion of a sulfur atom can influence a compound's lipophilicity, electronic properties, and metabolic stability. nih.gov
Binding Interactions: The sulfur atom in a thioether can participate in various non-covalent interactions with biological targets, including hydrophobic and van der Waals interactions. Pi-sulfur interactions, in particular, can be important for stabilizing the binding of a drug to its receptor. nih.gov
Metabolic Handles: The thioether group can be a site for metabolic oxidation to the corresponding sulfoxide (B87167) and sulfone, which can alter the compound's activity, duration of action, and excretion profile.
The presence of a sulfur-containing aromatic moiety in a drug candidate can, therefore, be a strategic design element to enhance its pharmacological properties.
While the individual components of this compound—the pyrrolidine ring and the methylthiophenyl group—are well-studied in medicinal chemistry, research specifically focused on this combined structure is not extensively documented in publicly available literature. This points to a significant knowledge gap regarding its synthesis, physicochemical properties, and biological activity.
Existing research on related compounds offers potential trajectories for investigation. For instance, studies on other 2-arylpyrrolidine derivatives have explored their potential as enzyme inhibitors or receptor ligands. nih.gov Similarly, research into compounds containing a phenylthio moiety has revealed a range of biological activities, including hypotensive effects.
The primary knowledge gaps for this compound include:
Validated Synthetic Routes: While general methods for the synthesis of pyrrolidines and the introduction of thioether groups exist, optimized and scalable synthetic protocols for this specific compound are not well-established.
Pharmacological Profiling: There is a lack of comprehensive studies to determine the biological targets of this compound and to evaluate its potential therapeutic effects across different disease models.
Structure-Activity Relationships (SAR): Without a focused research program, the SAR for this class of compounds remains unexplored. Understanding how modifications to the pyrrolidine ring or the methylthiophenyl group affect activity is crucial for rational drug design.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NS |
|---|---|
Molecular Weight |
193.31 g/mol |
IUPAC Name |
2-(4-methylsulfanylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H15NS/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3 |
InChI Key |
JZADJSRAECBIIQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2CCCN2 |
Origin of Product |
United States |
Spectroscopic and Diffraction Based Structural Elucidation Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
Proton (¹H) NMR spectroscopy offers insights into the number and types of hydrogen atoms present in a molecule. While specific experimental data for 2-(4-(Methylthio)phenyl)pyrrolidine is not publicly available, a theoretical analysis predicts a distinct pattern of signals. The protons on the aromatic ring are expected to appear as doublets, characteristic of a para-substituted benzene (B151609) ring. The methylthio (-SCH₃) group would produce a singlet in the aliphatic region. The protons of the pyrrolidine (B122466) ring would exhibit more complex splitting patterns (multiplets) due to their diastereotopic nature and coupling with each other. The methine proton at the C2 position of the pyrrolidine ring, being adjacent to the aromatic ring, would likely resonate at a downfield-shifted position compared to the other pyrrolidine protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. For this compound, distinct signals are anticipated for each unique carbon atom. The aromatic carbons would resonate in the typical downfield region (around 110-160 ppm). The carbon atom attached to the sulfur atom (C-S) would have a characteristic chemical shift, as would the methyl carbon of the methylthio group. The four distinct carbon atoms of the pyrrolidine ring would appear in the aliphatic region of the spectrum, with the C2 carbon, bonded to the aromatic ring, being the most downfield of the four.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₁H₁₅NS. The precise mass measurement would distinguish it from other compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a series of product ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the methylthio group, cleavage of the pyrrolidine ring, and fragmentation of the bond between the aromatic ring and the pyrrolidine ring. Analysis of these fragments helps to confirm the connectivity of the different structural motifs within the molecule.
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture
Single Crystal X-ray Diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed elucidation of molecular geometry, bond lengths, bond angles, and intermolecular interactions, offering a definitive view of the compound's solid-state architecture.
Despite a thorough search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for the compound This compound has been publicly reported. Consequently, detailed crystallographic tables and an in-depth analysis of its specific solid-state structure, including unit cell parameters, space group, and intermolecular interactions, cannot be provided at this time.
While crystallographic data exists for structurally related compounds containing either a pyrrolidine ring or a 4-(methylthio)phenyl group, these findings are not directly applicable to the target compound. For instance, studies on derivatives such as (1E,3E)-4-methylthio-2-nitro-3-phenylsulfonyl-1-pyrrolidino-1,3-butadiene have been reported, but the significant structural differences preclude any direct comparison or extrapolation of their solid-state properties to this compound. researchgate.netresearchgate.net The presence of different functional groups dramatically influences the crystal packing and intermolecular forces.
The determination of the crystal structure of This compound would require the synthesis of the compound and the growth of single crystals suitable for SC-XRD analysis. Such a study would provide invaluable insights into its conformational preferences and the nature of the non-covalent interactions (e.g., van der Waals forces, C-H···π interactions) that govern its supramolecular assembly in the solid state.
Future research involving the successful crystallization and SC-XRD analysis of This compound would be necessary to populate the detailed crystallographic data tables and to fully characterize its molecular and crystal structure.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Techniques like DFT provide a robust framework for examining the electronic structure and geometry of chemical compounds.
Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure
While no specific DFT studies on 2-(4-(methylthio)phenyl)pyrrolidine are available, this method is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry). Such calculations would reveal bond lengths, bond angles, and dihedral angles, which are crucial for understanding its shape and steric profile. For instance, a computational study on the related compound 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile utilized DFT with the B3LYP/6-311G(d,p) method to successfully calculate geometric parameters that were in good agreement with experimental data. nih.gov A similar approach for this compound would be the first step in its computational characterization.
Frontier Molecular Orbital (FMO) Analysis for Reactivity and Electronic Transitions
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity and its behavior in chemical reactions. wikipedia.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. For this compound, an FMO analysis would identify the electron-donating (nucleophilic) and electron-accepting (electrophilic) sites, providing insights into its potential chemical interactions. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. researchgate.net It helps in identifying the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). chemscene.com This information is critical for understanding non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. chemscene.com An MEP map of this compound would highlight the electronegative nitrogen and sulfur atoms as potential sites for electrophilic attack.
Spectroscopic Property Predictions (e.g., Vibrational Frequencies, Chemical Shifts)
Computational methods can predict spectroscopic properties like infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure. For new or uncharacterized compounds like this compound, predicted spectra would be an invaluable tool for its identification and structural elucidation.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, exploring its various possible conformations. This is particularly important for flexible molecules like this compound, which contains a pyrrolidine (B122466) ring and a rotatable phenyl group. An MD simulation would reveal the preferred conformations of the molecule in different environments (e.g., in a solvent or interacting with a biological target), which is crucial for understanding its biological activity.
Ligand-Protein Docking for Predicting Binding Modes and Interactions
Ligand-protein docking is a computational technique used to predict how a small molecule (ligand) binds to a protein's active site. nih.govnih.gov This method is central to drug discovery and development. nih.gov While a study on a related thiazolidinone derivative, 3-(3-(diethylamino)propyl)-2-(4-(methylthio)phenyl)thiazolidin-4-one, investigated its effects in a model of Alzheimer's disease, specific docking studies for this compound are not available. dergipark.org.tr Such a study would involve docking the compound into the active site of a relevant biological target to predict its binding affinity and interaction patterns, thereby suggesting potential therapeutic applications.
Applications in Structure-Based Ligand Design
The strategic incorporation of the this compound scaffold and its derivatives in structure-based ligand design is a subject of growing interest in medicinal chemistry. Computational and molecular modeling studies play a pivotal role in elucidating the binding modes of these compounds with their biological targets, thereby guiding the rational design of more potent and selective inhibitors. While specific public domain data on the direct computational modeling of this compound is limited, the analysis of structurally related compounds provides significant insights into the role of the 4-(methylthio)phenyl moiety in molecular recognition.
A noteworthy example comes from the structure-based design of microtubule targeting agents, where the 4-(methylthio)phenyl group was identified as a key pharmacophoric element. In a study focused on optimizing the antiproliferative activity of cyclopenta[d]pyrimidine derivatives, a compound featuring an N-(4-methylthiophenyl) substituent, referred to as analog 3 , demonstrated potent activity. umich.edunih.gov Molecular modeling was employed to understand the structural basis for its high potency.
Docking studies of analog 3 into the colchicine (B1669291) binding site of β-tubulin revealed critical interactions that contribute to its binding affinity. umich.edu The 4-(methylthio)phenyl group of analog 3 was found to form favorable interactions with key amino acid residues within the binding pocket, including Cysβ241 and Leuβ242. umich.edu Furthermore, the sulfur atom of the methylthio- group was observed to be in close proximity to a water molecule (HOH728) near Cysβ241, suggesting a potential hydrogen bonding interaction that stabilizes the complex. umich.edu
The computational analysis highlighted the favorable contribution of the S-methyl group to the binding affinity. The calculated docking score for analog 3 was -8.07 kcal/mol, indicating a strong and favorable binding interaction with the tubulin protein. umich.edu This was more favorable than the lead compound which had a 4'-methoxy group instead, with a docking score of -7.91 kcal/mol. umich.edu This underscores the utility of the 4-(methylthio)phenyl group as a valuable component in the design of potent enzyme inhibitors.
The primary metabolite of analog 3 , where the sulfur is oxidized to a sulfoxide (B87167) (analog 5 ), was also investigated through molecular modeling. umich.edunih.gov This metabolite was found to be equipotent with the original lead compound. umich.edunih.gov The docked pose of the sulfoxide metabolite showed that it also occupies the colchicine binding site, maintaining key interactions. umich.edu
These findings from a closely related series of compounds demonstrate the power of structure-based ligand design in leveraging the specific chemical properties of the 4-(methylthio)phenyl moiety. The insights gained from such computational studies, including detailed interaction patterns and binding energy calculations, are instrumental in the iterative process of lead optimization, guiding the synthesis of new analogs with improved pharmacological profiles.
Table 1: Molecular Docking Data of N-(4-(methylthio)phenyl) Containing Compound and Related Analogs
| Compound/Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Analog 3 (S-methyl) | β-tubulin | -8.07 | Cysβ241, Leuβ242 | umich.edu |
| Lead Compound 1 (O-methyl) | β-tubulin | -7.91 | Valβ238, Cysβ241, Ileβ378 | umich.edu |
| Analog 5 (Sulfoxide metabolite) | β-tubulin | Not Reported | Colchicine binding site | umich.edu |
Structure Activity Relationship Sar Investigations of Pyrrolidine Methylthio Phenyl Scaffolds
Impact of Pyrrolidine (B122466) Ring Substitutions on Biological Activity
Stereochemical Influences on Target Binding and Functional Effects
Chirality plays a pivotal role in the biological activity of many compounds, and the pyrrolidine-methylthio-phenyl scaffold is no exception. nih.gov The stereochemistry at the C-2 position of the pyrrolidine ring, where the methylthio-phenyl group is attached, is often a critical determinant of a compound's interaction with its biological target. nih.gov
Research has shown that different enantiomers of the same compound can exhibit vastly different biological activities. For example, in a study on nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity. nih.gov This suggests that a stereoselective uptake mechanism may be responsible for the enhanced biological activity of specific isomers. nih.govresearchgate.net Molecular modeling studies have further elucidated the structural and stereochemical requirements for efficient interaction with biological targets, revealing that even subtle changes in stereochemistry can lead to significant differences in binding affinity and subsequent biological response. researchgate.netmdpi.com
The table below illustrates the impact of stereochemistry on the antimalarial activity of 3-Br-acivicin and its derivatives.
Table 1: Impact of Stereochemistry on Antimalarial Activity
| Compound | Stereochemistry | IC50 (µM) vs. P. falciparum D10 | IC50 (µM) vs. P. falciparum W2 |
|---|---|---|---|
| 2a | (5S, αS) | 1.5 ± 0.2 | 1.8 ± 0.3 |
| 2d | (5R, αR) | > 15 | > 15 |
| 2b | (5S, αR) | > 15 | > 15 |
| 2c | (5R, αS) | > 15 | > 15 |
Data sourced from a study on 3-Br-acivicin isomers and their derivatives. nih.gov
Effects of Substituents at C-2 and Other Pyrrolidine Positions
The introduction of substituents at various positions on the pyrrolidine ring can have a profound effect on the biological activity of the parent compound. For instance, in a series of novel 1-benzyl-5-phenyltetrazole (B3050747) P2X7 antagonists, substitutions on the pyrrolidine ring were found to modulate the compound's potency.
Furthermore, research on pyrrolo[2,3-d]pyrimidine antifolates has demonstrated that alkyl substitutions at the 5-position of the pyrrolo-pyrimidine core can influence inhibitory activity against dihydrofolate reductase (DHFR). nih.gov Specifically, ethyl, propyl, or isopropyl groups at this position were found to be conducive to potent human DHFR inhibition, potentially due to increased hydrophobic interactions with key amino acid residues in the enzyme's active site. nih.gov
The fungicidal activity of N-thienylcarboxamides has also been shown to be influenced by the substitution pattern on the thiophene (B33073) ring, a bioisostere of the phenyl ring. nih.gov N-(2-substitututed-3-thienyl)carboxamides and N-(4-substituted-3-thienyl)carboxamides exhibited similar activity levels to their corresponding N-(2-substituted)-phenylcarboxamides, while N-(3-substituted-2-thienyl)carboxamides showed significantly lower activity. nih.gov This highlights the importance of the substituent's position on the aromatic ring for biological activity.
Role of the Methylthio-Phenyl Moiety in Molecular Recognition
The methylthio-phenyl moiety is a critical component of the scaffold, playing a significant role in molecular recognition and binding to the biological target. The position of the methylthio group on the phenyl ring, as well as the electronic and steric properties of other substituents on the phenyl ring, can dramatically alter the compound's biological activity.
Positional Isomerism of the Methylthio Group and its Consequences
The position of the methylthio group on the phenyl ring (ortho, meta, or para) can have a significant impact on the compound's biological activity. This is exemplified in studies of 1,2,5-oxadiazoles, where the substitution pattern of the 4-phenyl moiety was found to be a key determinant of antiplasmodial activity and selectivity. mdpi.com For instance, (4-nitrophenyl) and (4-aminophenyl) compounds were generally more active than their 3-substituted analogs. mdpi.com
Similarly, in the context of N-thienylcarboxamides, the position of the substituent on the thiophene ring, which acts as a bioisostere of the phenyl ring, was crucial for fungicidal activity. nih.gov These findings underscore the importance of the spatial arrangement of functional groups on the aromatic ring for optimal interaction with the biological target.
Electronic and Steric Effects of Phenyl Substitutions
The electronic and steric properties of substituents on the phenyl ring can modulate the compound's interaction with its target. For example, in a series of 1,2,5-oxadiazole derivatives, nitro-substituted compounds were found to be more active than their corresponding amino analogs, highlighting the influence of electronic effects on antiplasmodial activity. mdpi.com
Furthermore, the introduction of a methyl group at the 6-position of a pyrido[3,4-d]pyrimidine (B3350098) core was found to significantly improve metabolic stability by blocking the recognition of a specific pharmacophore by metabolic enzymes. acs.org This demonstrates that even small steric modifications can have a profound impact on a compound's pharmacokinetic profile.
The table below summarizes the structure-activity relationships of 1,2,5-oxadiazole derivatives, highlighting the effects of phenyl substitutions on antiplasmodial activity.
Table 2: SAR of 1,2,5-Oxadiazole Derivatives
| Compound | Phenyl Substitution | IC50 (µM) vs. PfNF54 |
|---|---|---|
| 37-40, 53 | 4-Nitrophenyl | 0.323–26.69 |
| 55-59 | 4-Aminophenyl | 3.136–53.70 |
| 41-44 | 3-Nitrophenyl | Generally less active |
| 60-63 | 3-Aminophenyl | Generally less active |
| 51 | 3-Ethoxy-4-methoxyphenyl | 0.034 |
Data sourced from a study on 3,4-disubstituted 1,2,5-oxadiazoles. mdpi.com
Linker Region Modifications and Their Influence on Biological Profile
Research on phenylpropanoic acid derivatives has shown that replacing a commonly used ether linker with acetylene, ethylene, propyl, or nitrogen-derived linkers can affect the binding and activation of PPARα and PPARγ. nih.gov Similarly, in the context of pyrrole/imidazole polyamides, the use of an oxime linkage between the polyamide terminus and an aromatic functionality on the tail resulted in a significant increase in potency. caltech.edu
The length and composition of the linker can also influence catalytic activity and metabolite profiles, as demonstrated in a study on immobilized metalloporphyrin. mdpi.com These findings highlight the importance of the linker region as a key modifiable element for optimizing the biological activity of complex molecules.
Comparative SAR with Related Heterocyclic Frameworks (e.g., Piperidine (B6355638), Oxazole (B20620) Derivatives)
The exploration of structure-activity relationships (SAR) for the 2-(4-(methylthio)phenyl)pyrrolidine scaffold is significantly enriched by comparing its biological activity profile with that of related heterocyclic frameworks. Key analogues for such a comparative analysis include those where the pyrrolidine ring is replaced by other heterocycles, such as a six-membered piperidine ring or a five-membered aromatic oxazole ring. These comparisons help to elucidate the role of ring size, conformational flexibility, and electronic properties of the heterocyclic core in modulating biological activity.
Pyrrolidine versus Piperidine Scaffolds
The substitution of the five-membered pyrrolidine ring with a six-membered piperidine ring introduces distinct changes in the molecule's three-dimensional structure and basicity, which can profoundly impact its interaction with biological targets.
The pyrrolidine ring is known for its "pseudorotation," a phenomenon that allows for a high degree of conformational flexibility, enabling it to adapt its shape to fit into a binding pocket. nih.gov In contrast, the piperidine ring typically adopts a more defined chair conformation. This difference in conformational freedom can be a critical determinant of biological activity. For instance, in some contexts, the more rigid piperidine scaffold may lock the pharmacophoric groups in a bioactive conformation, leading to enhanced potency. Conversely, the flexible pyrrolidine ring might be necessary to achieve the optimal geometry for binding to other targets.
A study on anti-Trypanosoma cruzi agents provides indirect comparative data. While not involving the specific methylthio-phenyl substituent, the research compared pyrrolidine and piperidine analogues. The pyrrolidine analogue demonstrated moderate activity, whereas variations in the piperidine series, particularly with unsaturation, led to a tenfold increase in potency in some cases. dndi.org This suggests that for that specific target, the conformational constraints of the piperidine-like ring were beneficial.
The basicity of the nitrogen atom is another crucial factor. The nitrogen in a pyrrolidine ring can have its basicity modulated by substituents at the C-2 position. nih.gov Similarly, the basicity of the piperidine nitrogen is a key feature in its SAR, as seen in various derivatives where it plays a role in binding and pharmacokinetic properties. nih.gov The specific substitution pattern on the phenyl ring attached to the heterocycle also significantly influences activity in piperidine-based compounds. For example, in a series of piperidine derivatives that were inhibitors of an enzyme from Mycobacterium tuberculosis, para-substituted phenyl analogues, including a 4-chlorophenyl derivative, showed comparable or improved potency over unsubstituted versions. nih.gov
| Heterocycle | Key Structural Feature | Impact on SAR | Reference |
| Pyrrolidine | 5-membered ring, high conformational flexibility (pseudorotation) | Can adapt to various binding pocket shapes. Activity is highly sensitive to stereochemistry and substituents. | nih.gov |
| Piperidine | 6-membered ring, more rigid chair conformation | Can lock the molecule in a bioactive conformation. Basicity of the nitrogen is a key factor for interaction. | nih.govnih.gov |
Pyrrolidine versus Oxazole Scaffolds
Replacing the saturated, flexible pyrrolidine ring with a planar, aromatic oxazole ring introduces significant changes in the molecule's geometry, electronic distribution, and hydrogen bonding capacity. The oxazole ring is a bioisostere for amide and ester groups and can participate in π-π stacking and hydrogen bonding interactions.
In the context of the this compound scaffold, an analogous oxazole derivative would feature the 4-(methylthio)phenyl group attached to the oxazole ring. The planarity of the oxazole ring would result in a much more rigid structure compared to the pyrrolidine analogue. This rigidity can be advantageous if the planar conformation is optimal for binding.
Research on oxazole derivatives has highlighted the importance of the substitution pattern on the phenyl ring for biological activity. For instance, in a series of 3-amino/guanidine substituted phenyl oxazoles, the position and nature of the substituents on the phenyl ring were critical for their activity as LSD1 inhibitors. researchgate.net Similarly, studies on 4-azabenzoxazole analogues as H3 antagonists showed that the introduction of substituted phenyl groups at the 6-position of the core structure yielded compounds with good antagonist activity. nih.gov
| Heterocycle | Key Structural Feature | Impact on SAR | Reference |
| Pyrrolidine | Saturated, flexible, basic nitrogen | Allows for conformational adaptation to the binding site. | nih.gov |
| Oxazole | Planar, aromatic, electron-rich | Provides a rigid scaffold and potential for π-π stacking and hydrogen bonding. | researchgate.netnih.gov |
Biological Target Identification and Mechanistic Elucidation Studies
Inhibition of Blood Platelet Aggregation Mechanisms
While the primary research focus for derivatives of 2-(4-(methylthio)phenyl)pyrrolidine has been on mitochondrial targets, the broader class of pyrrolidine (B122466) compounds has been investigated for various biological activities, including the inhibition of blood platelet aggregation. nih.govnih.govnih.gov Platelet aggregation is a critical process in hemostasis and thrombosis. researchgate.net Studies have shown that certain N-substituted pyrrolidine-2,3-diones and pyrrolizine derivatives can inhibit collagen-induced platelet aggregation. nih.gov Other newly synthesized pyrrolidine derivatives have been found to inhibit platelet aggregation induced by platelet-activating factor. nih.gov
It is important to note that direct studies linking this compound or its specific derivative C31 to platelet aggregation have not been identified in the reviewed literature.
Adenosine diphosphate (B83284) (ADP) is a key mediator that triggers platelet aggregation through its interaction with two primary G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12. researchgate.net The activation of both receptors is necessary for a full aggregation response. researchgate.net The P2Y1 receptor pathway leads to platelet shape change, while the P2Y12 receptor pathway inhibits adenylyl cyclase, amplifying the aggregation signal. nih.gov
Several studies have demonstrated that various pyrrolidine-containing compounds can interfere with these pathways. For example, certain amides and peptides of 5-oxoproline, a pyrrolidone derivative, have been shown to inhibit ADP-induced platelet aggregation in vitro. mdpi.com This suggests that the pyrrolidine scaffold has the potential to be developed into antiplatelet agents, although the activity of this compound itself in this context remains an open area for investigation.
Table 2: Antiplatelet Activity of Various Pyrrolidine-Related Compounds (for illustrative purposes)
| Compound Class | Inducer | Activity |
|---|---|---|
| N-Substituted Pyrrolidine-2,3-diones | Collagen | Inhibition of platelet aggregation. nih.gov |
| Pyrrolizine Derivatives | Collagen | Less active inhibition of platelet aggregation. nih.gov |
| General Pyrrolidine Derivatives | Platelet-Activating Factor | Inhibition of platelet aggregation. jst.go.jpnih.gov |
Exploration of Potential Interactions with Other Biological Systems
The evaluation of a compound's interaction with a wide range of biological systems is crucial for understanding its full pharmacological profile. Enzyme inhibition assays are a primary tool for this exploration, providing insights into a compound's specificity and potential off-target effects.
The most definitively characterized enzymatic inhibition associated with the this compound scaffold is through its derivative, C31, which targets the peptidyl-prolyl cis-trans isomerase (PPIase) activity of Cyclophilin D. nih.govjst.go.jp This interaction is central to its modulation of the mitochondrial permeability transition pore.
Beyond this specific target, comprehensive enzyme inhibition screening for this compound itself is not widely documented in the reviewed scientific literature. While the pyrrolidine ring is a common scaffold in many biologically active molecules, specific data on the broader enzymatic inhibition profile of this particular compound are limited. nih.gov
Receptor Binding Profiling
To understand the pharmacological potential of this compound, a comprehensive receptor binding profile would be essential. This involves screening the compound against a wide array of known biological targets, including G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes. Such a screening is typically performed using radioligand binding assays, where the ability of the compound to displace a known radioactive ligand from its receptor is measured. The results are usually expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which indicate the compound's affinity for the target.
A hypothetical receptor binding data table for this compound might look like the following, which would be populated with experimental data.
Interactive Data Table: Hypothetical Receptor Binding Affinity for this compound
| Receptor Target Family | Specific Receptor | Ligand Displaced | Ki (nM) | % Inhibition at 10 µM |
| Monoamine Transporters | Dopamine (B1211576) Transporter (DAT) | [³H]WIN 35,428 | Data not available | Data not available |
| Serotonin (B10506) Transporter (SERT) | [³H]Citalopram | Data not available | Data not available | |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Data not available | Data not available | |
| Serotonin Receptors | 5-HT₁A | [³H]8-OH-DPAT | Data not available | Data not available |
| 5-HT₂A | [³H]Ketanserin | Data not available | Data not available | |
| 5-HT₂C | [³H]Mesulergine | Data not available | Data not available | |
| Dopamine Receptors | D₁ | [³H]SCH 23390 | Data not available | Data not available |
| D₂ | [³H]Spiperone | Data not available | Data not available | |
| D₃ | [³H]7-OH-DPAT | Data not available | Data not available |
This table is for illustrative purposes only. No experimental data for this compound is currently available in the public domain.
The binding affinities determined in these assays would provide the first clues about the compound's potential mechanism of action and could guide further functional studies. For example, high affinity for monoamine transporters could suggest potential as an antidepressant or stimulant, while affinity for specific serotonin or dopamine receptors might indicate antipsychotic or anxiolytic properties.
Modulation of Cellular Signaling Pathways
Following the identification of potential binding targets, the next step would be to investigate how this compound modulates the downstream cellular signaling pathways associated with these targets. This is crucial to determine whether the compound acts as an agonist, antagonist, inverse agonist, or allosteric modulator.
Functional assays are employed to measure changes in intracellular signaling molecules or cellular responses upon application of the compound. For instance, if binding to a GPCR is identified, studies might measure changes in the levels of second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates. Other techniques, such as monitoring changes in membrane potential or ion flux, would be used for ion channels. For transporters, uptake or release assays using radioactively labeled substrates would be performed.
A hypothetical data table summarizing the functional activity of this compound on a specific pathway could be structured as follows.
Interactive Data Table: Hypothetical Functional Activity of this compound on a Cellular Signaling Pathway
| Target | Assay Type | Measured Parameter | Agonist EC₅₀ (nM) | Antagonist Kₑ (nM) | Efficacy (%) |
| Dopamine Transporter | [³H]Dopamine Uptake | Inhibition of uptake | Data not available | Data not available | Data not available |
| 5-HT₂A Receptor | Calcium Mobilization | Increase in intracellular Ca²⁺ | Data not available | Data not available | Data not available |
| cAMP-linked Receptor | cAMP Accumulation | Inhibition of forskolin-stimulated cAMP | Data not available | Data not available | Data not available |
This table is for illustrative purposes only. No experimental data for this compound is currently available in the public domain.
Understanding how this compound affects these pathways is fundamental to predicting its physiological and therapeutic effects. For example, inhibition of dopamine uptake would lead to increased synaptic dopamine levels, a mechanism shared by some stimulants and antidepressants. Conversely, antagonism of the 5-HT₂A receptor is a key feature of many atypical antipsychotic drugs. Without such experimental data, the biological activity and potential applications of this compound remain speculative.
Advanced Analytical Methodologies in Chemical Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and purification of the components of a mixture. For a compound like 2-(4-(Methylthio)phenyl)pyrrolidine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable tools.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile or thermally labile compounds. In the context of this compound, HPLC is crucial for monitoring the progress of its synthesis and for assessing the purity of the final product. A typical approach would involve reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.
The progress of a chemical reaction to synthesize this compound can be effectively monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC. This allows for the determination of the consumption of reactants and the formation of the product, helping to optimize reaction conditions such as temperature, pressure, and catalyst concentration.
For the isolation and purification of this compound from a crude reaction mixture, preparative HPLC is often employed. This technique uses larger columns and higher flow rates to separate and collect the desired compound in high purity. The following table outlines a hypothetical, yet representative, set of HPLC parameters for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis detector at a wavelength where the phenyl ring exhibits strong absorbance (e.g., 254 nm) |
| Column Temperature | 25-40 °C |
| Injection Volume | 10-20 µL |
This table represents a typical starting point for method development. Actual conditions may vary depending on the specific instrumentation and the complexity of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, it can be converted into a more volatile derivative for GC-MS analysis. This process, known as derivatization, is discussed in more detail in section 7.2.
Once derivatized, the compound can be introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of the fragmented ions. This allows for unambiguous identification and quantification.
GC-MS is particularly useful for detecting and identifying trace-level impurities in a sample of this compound. The following table provides a potential set of GC-MS parameters for the analysis of a derivatized form of the compound.
| Parameter | Condition |
| GC Column | Capillary column with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Oven Temperature Program | Initial temperature of 100°C, ramped to 280°C at 10°C/min, and held for 5 minutes |
| Injection Mode | Splitless or split injection, depending on the concentration |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 40-500 |
This table outlines a general GC-MS method. The specific derivatization agent and temperature program would need to be optimized for the analysis of this compound.
Sample Preparation and Derivatization Techniques for Analytical Research
Effective sample preparation is a critical step in ensuring the accuracy and reliability of analytical results. For the analysis of this compound from various research samples, such as reaction mixtures or biological matrices, appropriate sample preparation is necessary to remove interfering substances and to concentrate the analyte of interest.
Common sample preparation techniques include:
Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquid phases. For this compound, which is a basic compound, adjusting the pH of the aqueous phase can facilitate its extraction into an organic solvent.
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte while interfering compounds are washed away. The analyte is then eluted with a suitable solvent. SPE offers higher recovery and cleaner extracts compared to LLE.
Derivatization is often employed to improve the analytical properties of a compound for a specific technique, particularly for GC-MS. For this compound, the secondary amine group in the pyrrolidine (B122466) ring is a primary target for derivatization. Common derivatization reactions include:
Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to form stable and volatile amide derivatives.
Silylation: Reaction with silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group.
The choice of derivatization reagent depends on the specific analytical requirements, such as the desired volatility and the fragmentation pattern in the mass spectrometer.
Spectroscopic Methods for Quantitative Analysis in Research Samples
Spectroscopic methods are widely used for the quantitative analysis of chemical compounds. These techniques rely on the interaction of electromagnetic radiation with the analyte.
UV-Visible (UV-Vis) Spectroscopy: This technique is based on the absorption of ultraviolet or visible light by the analyte. The phenyl group in this compound contains a chromophore that absorbs UV light, making UV-Vis spectroscopy a suitable method for its quantification. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful and accurate method for determining the concentration of a compound in a solution. researchgate.net By integrating the signals in the ¹H NMR spectrum and comparing them to the integral of a known amount of an internal standard, the absolute quantity of this compound can be determined without the need for a calibration curve of the analyte itself. researchgate.net
Mass Spectrometry (MS): When coupled with a chromatographic separation technique like HPLC or GC, mass spectrometry can provide highly sensitive and selective quantification. nih.gov By monitoring specific fragment ions of this compound (a technique known as selected ion monitoring or SIM), it is possible to quantify the compound even in complex matrices with high background noise. nih.gov
The following table summarizes the applicability of these spectroscopic methods for the quantitative analysis of this compound.
| Spectroscopic Method | Principle | Application for this compound |
| UV-Visible Spectroscopy | Measures the absorption of UV-Vis light by chromophores. | Quantification in solution by measuring the absorbance of the phenyl ring. Requires a pure standard for calibration. |
| Quantitative NMR (qNMR) | Relates the integral of NMR signals to the number of nuclei. | Absolute quantification by comparing the integral of a specific proton signal of the analyte to that of an internal standard of known concentration. researchgate.net |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Highly sensitive and selective quantification, especially when coupled with chromatography (LC-MS or GC-MS), by monitoring specific ions of the analyte. nih.gov |
Future Research and Translational Potential of this compound
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs. nih.govresearchgate.netnih.govenamine.net The specific compound, this compound, which incorporates both the pyrrolidine motif and a sulfur-containing aromatic group, represents a promising, yet underexplored, area for drug discovery. The presence of the methylthio group offers unique physicochemical properties that can be exploited for therapeutic purposes. openmedicinalchemistryjournal.com This article outlines key future research directions and translational perspectives for this compound, focusing on the strategic design of novel analogues, exploration of new therapeutic applications, integration of advanced computational methods, and the development of efficient synthetic routes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-(Methylthio)phenyl)pyrrolidine, and what key reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves multi-step strategies, including:
- Suzuki-Miyaura Coupling : To attach the 4-(methylthio)phenyl group to the pyrrolidine core, using palladium catalysts and optimized solvent systems (e.g., DMF or THF) .
- Protection/Deprotection Steps : Boc protection of the pyrrolidine nitrogen to prevent unwanted side reactions, followed by acidic deprotection (e.g., HCl in dioxane) .
- Critical Factors : Temperature control during coupling (60–80°C), stoichiometric ratios of boronic acid precursors, and purification via column chromatography to achieve >95% purity.
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound in research settings?
- Methodology :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and detect impurities (e.g., residual solvents or unreacted precursors) .
- HPLC-MS : Reverse-phase HPLC coupled with mass spectrometry for quantitative purity assessment and molecular ion verification .
- Elemental Analysis : Validates empirical formula consistency, particularly for novel derivatives .
Advanced Research Questions
Q. How does the methylthio substituent influence the reactivity of this compound in nucleophilic substitution reactions compared to its methoxy or halogen-substituted analogs?
- Methodology :
- Comparative Reactivity Studies : Conduct kinetic assays under standardized conditions (e.g., SN2 reactions with alkyl halides) to measure reaction rates.
- Electronic Effects : The methylthio group’s electron-donating nature (+M effect) enhances nucleophilicity at the pyrrolidine nitrogen compared to electron-withdrawing groups (e.g., -Cl, -CF) .
- Steric Considerations : Use computational modeling (DFT) to assess steric hindrance from the methylthio group versus smaller substituents like -F .
Q. What experimental strategies are recommended for investigating the biological activity of this compound, particularly regarding target identification and mechanism of action?
- Methodology :
- Target Screening : Use high-throughput assays (e.g., fluorescence polarization or SPR) to screen against receptor libraries (e.g., GPCRs, PPARs) .
- Lipophilicity Optimization : Adjust the methylthio group’s position to enhance membrane permeability, measured via logP assays .
- Mechanistic Studies : Employ knockout cell lines or competitive binding assays to validate target engagement and downstream signaling pathways .
Q. How should researchers address contradictions in reported synthetic yields or biological activity data for this compound derivatives?
- Methodology :
- Reproduibility Checks : Standardize reaction conditions (solvent purity, catalyst batch) and validate analytical methods across labs .
- Meta-Analysis : Aggregate data from multiple studies to identify outliers or confounding variables (e.g., stereochemical impurities) .
- Statistical Validation : Apply multivariate regression to isolate factors affecting bioactivity (e.g., substituent electronic vs. steric effects) .
Q. What methodological considerations are critical when conducting comparative studies between this compound and its structural analogs in pharmacological research?
- Methodology :
- Controlled Structural Variations : Synthesize analogs with systematic substitutions (e.g., -SCH vs. -OCH) to isolate functional group contributions .
- Pharmacokinetic Profiling : Compare ADMET properties (e.g., metabolic stability in liver microsomes) to prioritize lead compounds .
- Crystallographic Analysis : Resolve 3D structures of target-ligand complexes to rationalize binding affinity differences (e.g., X-ray or cryo-EM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
